Reactive Brilliant Red X-8b

Description

Contextualization of Reactive Brilliant Red X-8B as a Representative Azo Dye Pollutant

This compound is a prominent member of the azo dye class, which constitutes the largest and most versatile group of synthetic colorants used in various industries, particularly textiles. mdpi.com Azo dyes are characterized by the presence of one or more azo bonds (-N=N-) which are linked to aromatic structures. mdpi.comsemanticscholar.org These dyes are favored for their vibrant colors, excellent colorfastness, and ease of application. iwaponline.com However, the very stability that makes them desirable in textiles also renders them recalcitrant to degradation in the environment. mdpi.compjoes.com

Reactive dyes, including this compound, are designed to form a covalent bond with the fibers, typically cotton, through a reactive group. This process, however, is not entirely efficient, with estimates suggesting that 10-15% of the dye does not fix to the fabric and is consequently released into the wastewater during the dyeing process. researchgate.netpsu.edu This inefficiency contributes significantly to the pollution load of textile effluents. The molecular structure of this compound, with its complex aromatic rings and azo linkage, makes it particularly resistant to breakdown by conventional wastewater treatment methods. researchgate.netresearchgate.net

Global Challenges Posed by Industrial Textile Effluents Containing this compound

The discharge of untreated or inadequately treated textile effluents containing dyes like this compound presents a multitude of global challenges. The textile industry is a major consumer of water and producer of wastewater, with some estimates attributing approximately 20% of industrial wastewater pollution to this sector. iwaponline.com

The primary and most visible impact of dye pollution is the discoloration of water bodies. Even minute concentrations of these dyes can drastically alter the color of receiving waters, which impedes light penetration and subsequently affects aquatic photosynthesis, disrupting the entire aquatic ecosystem. mdpi.com Beyond the aesthetic impact, the chemical nature of azo dyes poses more severe threats. The breakdown of azo dyes under certain conditions can lead to the formation of aromatic amines, which are known to be toxic, mutagenic, and carcinogenic. mdpi.compjoes.com

Furthermore, textile effluents are often characterized by high levels of total dissolved solids (TDS), total suspended solids (TSS), chemical oxygen demand (COD), and biochemical oxygen demand (BOD), along with fluctuating pH levels. researchgate.net The presence of these pollutants, in conjunction with dyes like this compound, creates a complex and challenging wastewater matrix that requires sophisticated treatment approaches.

Rationale for Advanced Research into this compound Remediation Technologies

The inherent stability and potential toxicity of this compound and other similar azo dyes necessitate the development and implementation of advanced remediation technologies. Conventional biological treatment methods are often ineffective in completely degrading these complex synthetic molecules. pjoes.compjoes.com This has spurred significant research into more robust and efficient removal techniques.

Advanced Oxidation Processes (AOPs) have emerged as a promising set of technologies for the degradation of recalcitrant organic pollutants like azo dyes. mdpi.comatlantis-press.commdpi.comacs.org AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to break down the complex dye molecules into simpler, less harmful compounds. mdpi.com Various AOPs, including Fenton and photo-Fenton processes, ozonation, and photocatalysis, have been investigated for the degradation of reactive dyes. atlantis-press.comrsc.orgijcce.ac.ir For instance, a photo-Fenton-like process using UV/Mn2+-H2O2 has shown effectiveness in degrading Reactive Brilliant Red X-3B. mdpi.com Similarly, photocatalytic degradation using catalysts like BiOI and TiO2 supported on HZSM-5 has demonstrated high removal efficiencies for this dye. tandfonline.combiam.ac.cn

Bioremediation, which harnesses the metabolic potential of microorganisms like bacteria, fungi, and algae to break down pollutants, offers a more environmentally friendly and cost-effective alternative. envirobiotechjournals.comscione.com Studies have identified specific bacterial consortia and yeast strains capable of decolorizing and degrading reactive red dyes. researchgate.netijcmas.com For example, yeasts such as Meyerozyma guilliermondii and Naganishia diffluens have shown significant decolorization capabilities for Reactive Brilliant Red X-3B. ijcmas.com

Adsorption is another widely explored method for dye removal, utilizing various materials with high surface areas to bind dye molecules. mdpi.com Modified clays, biochar, and other adsorbents have been successfully used to remove reactive red dyes from aqueous solutions. pjoes.commdpi.com

The following table provides a summary of recent research findings on the remediation of this compound and similar reactive red dyes, highlighting the diversity of approaches being explored.

| Remediation Technology | Organism/Catalyst | Pollutant | Key Findings |

| Bioremediation | Meyerozyma guilliermondii & Naganishia diffluens | Reactive Brilliant Red X-3B | Showed significant decolorization percentages, influenced by factors like pH, temperature, and nutrient sources. ijcmas.com |

| Photocatalysis | Bismuth oxyiodide (BiOI) | Reactive Brilliant Red X-3B | Achieved 95% removal efficiency within 2 hours under visible light irradiation. tandfonline.com |

| Adsorption | Clay–Biochar Composites | Reactive Brilliant Red X-3B | Demonstrated effective adsorption with a wide pH application range. mdpi.com |

| Advanced Oxidation Process | Zero-Valent Iron (ZVI)/H2O2 with Weak Magnetic Field | Reactive Brilliant Red X-3B | Achieved a 99.41% decolorization rate in 10 minutes under optimal conditions. rsc.org |

| Bioremediation | Bacterial Consortium SpNb1 | Reactive Red M8B | Capable of decolorizing various reactive dyes with high efficiency within 7-24 hours. researchgate.net |

| Advanced Oxidation Process | Photo-Fenton-like (UV/Mn2+-H2O2) | Reactive Brilliant Red X-3B | Showed synergistic effects, significantly improving degradation efficiency. mdpi.com |

The continued investigation and optimization of these advanced remediation technologies are crucial for mitigating the environmental impact of the textile industry and ensuring the protection of global water resources.

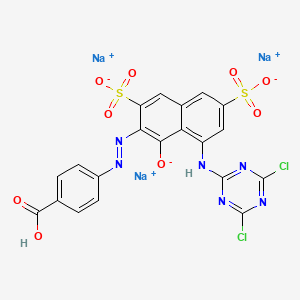

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H9Cl2N6Na3O9S2 |

|---|---|

Molecular Weight |

681.3 g/mol |

IUPAC Name |

trisodium;3-[(4-carboxyphenyl)diazenyl]-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxidonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 |

InChI Key |

BTDTYPUWMMIHGW-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Methodological Approaches for Reactive Brilliant Red X 8b Remediation

Advanced Oxidation Processes (AOPs) for Reactive Brilliant Red X-8B Degradation

AOPs represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Various AOPs have been applied to the degradation of reactive brilliant red dyes, demonstrating high efficacy in color removal and mineralization.

Fenton and Photo-Fenton Systems in this compound Treatment

Fenton and photo-Fenton processes are advanced oxidation technologies that utilize the catalytic decomposition of hydrogen peroxide (H₂O₂) by iron ions to generate powerful hydroxyl radicals for the degradation of organic pollutants.

A photo-Fenton-like system, specifically the UV/Mn²⁺-H₂O₂ process, has been investigated for the degradation of Reactive Brilliant Red X-3B. nih.govnih.gov This system demonstrated optimal degradation under specific conditions: a Manganese(II) (Mn²⁺) concentration of 0.59 mmol/L, a hydrogen peroxide (H₂O₂) concentration of 10 mmol/L, and a pH of 6. nih.gov The study revealed that the hydroxyl radical (•OH) is the primary oxidant responsible for the rapid decolorization of the dye by attacking and breaking the chromophore group. nih.govnih.gov The degradation mechanism involves the decomposition of the azo bond, while the triazinyl group was found to be more resistant to ring-opening. nih.gov The process is most effective under acidic conditions, as alkaline environments can lead to the unproductive decomposition of H₂O₂. nih.gov

| Parameter | Optimal Value | Reference |

| Catalyst | Mn²⁺ | nih.govnih.gov |

| Mn²⁺ Concentration | 0.59 mmol/L | nih.gov |

| H₂O₂ Concentration | 10 mmol/L | nih.gov |

| pH | 6 | nih.gov |

Ozonation-Based Degradation of this compound

Ozonation is another AOP that employs ozone (O₃) as a strong oxidant to break down complex organic molecules. Its effectiveness can be significantly enhanced when combined with other processes, such as ultrasound.

The degradation of Reactive Red X-3B has been successfully achieved using an ultrasonic-assisted ozone oxidation process (O₃/US). mdpi.com Research comparing ozonation alone (O₃), ultrasound alone (US), and the combined O₃/US system found the combined system to be the most effective. mdpi.com Under optimal conditions—an initial dye concentration of 100 mg·L⁻¹, pH of 6.52, ozone flux of 40 L·h⁻¹, and ultrasonic intensity of 200 W·L⁻¹—99.2% of the dye was degraded within just 6 minutes. mdpi.com The degradation process was found to follow pseudo-first-order reaction kinetics. The study identified several reaction intermediates, including p-benzoquinone, catechol, hydroquinone, phthalic anhydride, and phthalic acid, providing insight into the degradation pathway. mdpi.com

| Parameter | Condition | Degradation Efficiency | Time | Reference |

| Process | O₃/US | 99.2% | 6 min | mdpi.com |

| Initial Dye Conc. | 100 mg·L⁻¹ | mdpi.com | ||

| pH | 6.52 | mdpi.com | ||

| Ozone Flux | 40 L·h⁻¹ | mdpi.com | ||

| Ultrasonic Intensity | 200 W·L⁻¹ | mdpi.com |

Electrochemical and Biofilm-Electrode Approaches for this compound Decomposition

Electrochemical methods, particularly when integrated with biological systems, offer a promising route for the complete mineralization of azo dyes with minimal sludge production.

A three-dimensional biofilm electrode reactor (3D-BER) has been shown to greatly improve the degradation of Reactive Brilliant Red X-3B. kspse.org This system utilizes granular activated carbon (GAC) as a third bipolar electrode within the reactor. The degradation mechanism involves a two-step process: the azo dye is first decomposed into aromatic amines, such as aniline (B41778), at the cathode under anaerobic conditions. kspse.org These aromatic amine intermediates are then transported to the anode region where they are further metabolized and degraded. kspse.org This combined electrochemical and biological approach leads to the effective breaking of the dye's double bond structure and subsequent degradation of the resulting aromatic amines. kspse.org Another study highlighted a synergistic effect in an electro-assisted microbial system, where the degradation efficiency of RBRX-3B reached 99.8% in 24 hours, significantly higher than in separate microbial or electrochemical systems. acs.org

Ultrasonic Cavitation in this compound Degradation

Ultrasonic cavitation involves the use of high-frequency sound waves to create, grow, and implode microscopic bubbles in a liquid. The collapse of these bubbles generates localized "hot spots" with extreme temperatures and pressures, leading to the formation of hydroxyl radicals and the subsequent degradation of pollutants.

The degradation of Reactive Brilliant Red K-BP in an aqueous solution by ultrasonic cavitation follows pseudo-first-order reaction kinetics. researchgate.net The rate of degradation is influenced by the initial dye concentration, temperature, and the acidity of the solution. researchgate.net Research has shown that the addition of ferrous iron (Fe²⁺), Fenton's reagent (a mixture of Fe²⁺ and H₂O₂), or sodium chloride (NaCl) can substantially accelerate the sonochemical degradation rate of the dye. researchgate.net Another study on Reactive Brilliant Red K-2BP using swirling jet-induced cavitation combined with H₂O₂ also confirmed that the degradation follows pseudo-first-order kinetics. This study found that higher temperatures, higher fluid pressures, and higher H₂O₂ concentrations favored the degradation process, while lower pH and lower initial dye concentrations also enhanced the removal of the dye.

Synergistic Effects in Combined Advanced Oxidation Processes for this compound

Combining different AOPs can lead to synergistic effects, where the combined degradation efficiency is greater than the sum of the individual processes. This is often due to enhanced radical production or more efficient utilization of oxidants.

Several studies have quantified the synergistic effects in combined AOPs for the degradation of reactive brilliant red dyes:

UV/Mn²⁺-H₂O₂ System : The photo-Fenton-like process demonstrated a significant synergistic effect between the Mn²⁺/H₂O₂ and UV/H₂O₂ systems. The apparent reaction rate constant (k_app) for the combined UV/Mn²⁺-H₂O₂ system was 0.0951 min⁻¹, which is 2.6 times the sum of the rate constants for the individual Mn²⁺/H₂O₂ (0.0030 min⁻¹) and UV/H₂O₂ (0.0368 min⁻¹) systems. nih.gov

Ozone/Ultrasonic (O₃/US) System : The combination of ozone and ultrasound for the degradation of Reactive Red X-3B resulted in a synergistic factor of 1.42, indicating a significantly enhanced degradation rate compared to the individual processes. mdpi.com

MWUV/ME System : A system integrating microwave electrodeless lamp UV photocatalysis (MWUV) with iron-carbon micro-electrolysis (ME) showed a removal rate of 95% for Reactive Brilliant Red X-3B. This was substantially higher than the 56% achieved by MWUV alone and 62% by ME alone, demonstrating a clear synergistic effect. The total organic carbon (TOC) removal was also much higher in the combined system (59.5%) compared to the individual processes (32% for MWUV and 7.5% for ME).

| Combined System | Individual System 1 | Individual System 2 | Combined System Efficiency | Synergistic Finding | Reference |

| UV/Mn²⁺-H₂O₂ | Mn²⁺/H₂O₂ (k=0.0030 min⁻¹) | UV/H₂O₂ (k=0.0368 min⁻¹) | k=0.0951 min⁻¹ | 2.6 times the sum of individual systems | nih.gov |

| O₃/US | Ozone (O₃) | Ultrasound (US) | 99.2% degradation in 6 min | Synergistic factor of 1.42 | mdpi.com |

| MWUV/ME | MWUV (56% removal) | ME (62% removal) | 95% removal | Significant enhancement in dye and TOC removal |

Application of Ferrate(VI) in this compound Oxidation

Ferrate(VI) (FeO₄²⁻) is a powerful, environmentally friendly oxidizing agent with a high reduction potential, making it effective for water and wastewater treatment. kspse.org During oxidation, it is reduced to Fe(III), which acts as a coagulant, allowing for a dual-function treatment process. kspse.org

The degradation of the azo dye Reactive Brilliant Red X-3B by a composite ferrate(VI) solution (CFS) has been investigated. nih.gov The study found that the degradation efficiency was dependent on pH, initial dye concentration, and the dosage of the composite ferrate solution. nih.gov For a 0.08 mmol L⁻¹ solution of the dye, optimal conditions were found to be a pH of 8.4 and a CFS dosage of 25 mg L⁻¹ (as K₂FeO₄). nih.gov Under these conditions, approximately 99% of the dye was decolorized within 20 minutes. nih.gov The rate of color removal was significantly faster than the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), with removal percentages of 42% for COD and 9% for TOC after 60 minutes. nih.gov This indicates a rapid destruction of the dye's chromophore. The study also identified phthalic acid and muconic acid as degradation intermediates. nih.gov

| Parameter | Optimal Value | Decolorization Efficiency | Time | Reference |

| pH | 8.4 | ~99% | 20 min | nih.gov |

| CFS Dosage | 25 mg L⁻¹ (as K₂FeO₄) | nih.gov | ||

| Initial Dye Conc. | 0.08 mmol L⁻¹ | nih.gov |

Biodegradation and Biotransformation of this compound

Biological methods are considered environmentally friendly and cost-effective alternatives for the treatment of dye-containing effluents. These processes utilize the metabolic potential of microorganisms, including bacteria, fungi, and yeasts, to break down the complex dye molecules into simpler, less toxic compounds.

Bacterial Decolorization and Degradation Mechanisms of this compound

Various bacterial species have demonstrated the ability to decolorize and degrade reactive azo dyes. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color, under anaerobic or microaerophilic conditions. This initial step results in the formation of colorless aromatic amines, which may be further degraded under aerobic conditions.

Several studies have identified potent bacterial strains for this purpose. For instance, Klebsiella pneumoniae strain OS-3 and Bacillus tropicus strain OS-8 have shown a strong ability to decolorize reactive dyes. banglajol.info The optimal conditions for decolorization by these isolates were found to be a pH range of 6-8 and a temperature of 37°C within 72 hours, with static conditions proving more effective than shaking cultures. banglajol.info Similarly, a strain of Bacillus subtilis isolated from dye-contaminated soil demonstrated the ability to degrade Reactive Red M8B, with maximum decolorization of up to 60% observed at 35°C and a pH of 9.0. Another study highlighted a bacterial consortium, SpNb1, which was capable of decolorizing various reactive dyes, including Reactive Red M8B, with color removal ranging from 24.90% to 96.75% within 7 to 24 hours. researchgate.net

The efficiency of bacterial decolorization is influenced by several factors, including the initial dye concentration, pH, temperature, and the presence of co-substrates. Research on two bacterial isolates showed that the rate of decolorization of Reactive Red increased with dye concentrations from 100 to 250 mg/L, but decreased at 300 mg/L, suggesting potential toxicity at higher concentrations. ijcmas.com The addition of carbon sources like sucrose, glucose, and starch, along with an organic nitrogen source such as yeast extract, has been shown to enhance the decolorization efficiency. banglajol.infoijcmas.com

The degradation process is often confirmed through analytical techniques such as UV-visible spectrophotometry, thin-layer chromatography (TLC), and gas chromatography-mass spectrometry (GC-MS), which help in identifying the breakdown products. researchinventy.com

Table 1: Bacterial Strains and Their Efficacy in Reactive Red Dye Decolorization

| Bacterial Strain/Consortium | Dye | Decolorization Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Time | Reference |

|---|---|---|---|---|---|---|

| Klebsiella pneumoniae strain OS-3 | Reactive Dyes | 70-80 | 6-8 | 37 | 72 hours | banglajol.info |

| Bacillus tropicus strain OS-8 | Reactive Dyes | 70-80 | 6-8 | 37 | 72 hours | banglajol.info |

| Bacillus subtilis | Reactive Red M8B | ~60 | 9.0 | 35 | 248 hours | |

| Bacterial Consortium SpNb1 | Reactive Red M8B | up to 96.75 | 7.5 | 37 | 7-24 hours | researchgate.net |

| Alcaligenes sp. AA09 | Reactive Red BL | >90 | 7.0 | 25 | 24 hours | researchinventy.com |

Fungal and Yeast-Mediated Bioremediation of this compound

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of complex organic pollutants, including synthetic dyes. hibiscuspublisher.com Their efficacy is attributed to the secretion of powerful extracellular ligninolytic enzymes. hibiscuspublisher.com Fungal bioremediation occurs through mechanisms of biosorption, bioaccumulation, and biodegradation. hibiscuspublisher.com

Studies have shown significant decolorization of reactive dyes by various fungal species. For example, Aspergillus striatus, Candida tetrigidarum, and Fusarium equiseti have demonstrated dye removal efficiencies through a combination of biosorption (18.3% - 97.9%) and biodecolorization (47.7% - 86.7%). hibiscuspublisher.comhibiscuspublisher.com Fusarium oxysporum achieved up to 90.2% color removal primarily through enzymatic action. hibiscuspublisher.comhibiscuspublisher.com The efficiency of these processes is typically highest after 48 hours at a pH of 11.3 and a temperature of 37°C. hibiscuspublisher.com

Yeasts have also been identified as potent decolorizing agents. Out of fifty yeast isolates from a textile factory environment, two strains, identified as Meyerozyma guilliermondii and Naganishia diffluens, showed the highest activity in decolorizing Direct Red 81 and Reactive Brilliant Red X-3B. ijcmas.com They achieved decolorization percentages of 87.0% and 70.7%, respectively. ijcmas.com The optimal conditions for these yeasts were found to be an incubation period of 48 hours at 30°C under shaking conditions, with sucrose and glucose as the preferred carbon sources and peptone as the nitrogen source. ijcmas.com

Table 2: Fungal and Yeast Strains in Reactive Red Dye Bioremediation

| Microorganism | Dye | Decolorization Efficiency (%) | Optimal Conditions | Time | Reference |

|---|---|---|---|---|---|

| Aspergillus striatus | Reactive Dyes | 58.9 - 71.4 (enzymatic) | pH 11.3, 37°C | 48 hours | hibiscuspublisher.comhibiscuspublisher.com |

| Fusarium oxysporum | Reactive Dyes | 53.6 - 90.2 (enzymatic) | pH 11.3, 37°C | 48 hours | hibiscuspublisher.comhibiscuspublisher.com |

| Meyerozyma guilliermondii | Reactive Brilliant Red X-3B | up to 70.7 | 30°C, pH 5-7, shaking | 48 hours | ijcmas.com |

| Naganishia diffluens | Reactive Brilliant Red X-3B | up to 70.7 | 30°C, pH 5-7, shaking | 48 hours | ijcmas.com |

Role of Specific Enzymes (e.g., Azoreductase, Laccase, Peroxidase) in this compound Biocatalysis

The biocatalytic degradation of azo dyes is mediated by specific enzymes produced by microorganisms. The key enzymes involved are azoreductases, laccases, and peroxidases.

Azoreductase is the primary enzyme responsible for the reductive cleavage of the azo bond in bacteria. It catalyzes the transfer of electrons from electron donors like NADH or NADPH to the azo dye, breaking the -N=N- bond and leading to decolorization. juniperpublishers.com This process is generally more efficient under anaerobic conditions because oxygen can compete with the azo dye as an electron acceptor. nih.gov Azoreductases can be flavin-dependent or flavin-independent and are typically intracellular enzymes. juniperpublishers.com Studies on Bacillus species have confirmed that azoreductase is an inducible enzyme that plays a crucial role in dye degradation.

Laccase and Peroxidases (like Lignin Peroxidase and Manganese Peroxidase) are mainly produced by white-rot fungi. hibiscuspublisher.com These are oxidative enzymes with low substrate specificity, allowing them to degrade a wide variety of aromatic compounds, including dyes. cigb.edu.curesearchgate.net Laccases catalyze the oxidation of phenolic compounds without the need for cofactors like H₂O₂. nih.gov The degradation mechanism involves the formation of phenoxy radicals, which can lead to the cleavage of the dye molecule. nih.gov For instance, crude laccase from Ganoderma lucidum has shown excellent decolorization activity against the anthraquinone dye Remazol Brilliant Blue R (RBBR) and, with the help of a redox mediator, the diazo dye Remazol Black-5. researchgate.net

Table 3: Key Enzymes in Reactive Dye Biocatalysis

| Enzyme | Source Organism Type | Mechanism of Action | Key Features | Reference |

|---|---|---|---|---|

| Azoreductase | Bacteria | Reductive cleavage of azo bond (-N=N-) | Requires electron donors (NADH/NADPH); often more active anaerobically. | juniperpublishers.com |

| Laccase | Fungi (especially white-rot) | Oxidation of phenolic and aromatic compounds | Low substrate specificity; does not require H₂O₂. | researchgate.netnih.govresearchgate.net |

| Peroxidases (LiP, MnP) | Fungi (especially white-rot) | Oxidative degradation of aromatic rings | Requires H₂O₂ as a co-substrate. | hibiscuspublisher.com |

Efficacy of Microbial Consortia in this compound Degradation

Microbial consortia, which are mixed cultures of different microorganisms, often exhibit higher degradation efficiency and stability compared to single strains. nih.gov This is due to synergistic interactions and metabolic cooperation, where the metabolic products of one species can be utilized by another, leading to a more complete breakdown of complex compounds. nih.gov

A bacterial consortium designated ETL-A, containing Bacillus subtilis, Stenotrophomonas sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa, demonstrated the ability to decolorize a range of reactive dyes, including Remazol Brilliant Red 5, with 90-97% efficiency within 24 hours. scispace.com Another novel bacterial consortium, SpNb1, effectively decolorized Reactive Red M8B, achieving up to 97.82% color removal and an 82.22% reduction in Chemical Oxygen Demand (COD) in a bioreactor setting. researchgate.net The optimal conditions for this consortium were a pH of 7.5 and a temperature of 37°C under static conditions. researchgate.net

The use of consortia is particularly advantageous for treating real industrial effluents, which contain a mixture of different dyes and chemicals. scispace.com The diverse metabolic capabilities within a consortium allow it to adapt to and degrade a wider range of pollutants. nih.gov

Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation with light. These ROS can effectively degrade complex organic molecules like azo dyes into simpler and less harmful substances.

Development and Application of Semiconductor Photocatalysts for this compound

A variety of semiconductor materials have been investigated for the photocatalytic degradation of reactive dyes, with Titanium dioxide (TiO₂) and Zinc oxide (ZnO) being the most common due to their high efficiency, chemical stability, and low cost.

Research has shown that an oxygenated-UV-ZnO system can achieve almost total decolorization of several reactive dyes, including Remazol Brilliant Blue R and Remazol Black B, within about 60 minutes. nih.gov Extending the treatment to 120 minutes resulted in mineralization higher than 80%. nih.gov A study on the degradation of Brilliant Red dye solutions using powdered TiO₂ found that under optimized conditions (pH 2-3), a 20-minute treatment led to about 90% decolorization. researchgate.net

The efficiency of photocatalysis can be enhanced by combining it with other processes. A study on Reactive Brilliant Red X-3B demonstrated that a combined photocatalytic-electrolytic system coupled with water jet cavitation significantly enhanced the degradation rate. nih.gov Under optimal conditions (80 mg/L dye, 100 mg/L TiO₂), this combined process removed 97% of the color and 71% of the COD within 90 minutes. nih.gov The synergistic effect is attributed to the improved mass transfer and deagglomeration of photocatalyst particles. nih.gov

Other semiconductor materials like Zinc Sulfide (ZnS) have also shown promise. Porous tube-like ZnS exhibited excellent degradation activity against Reactive Red X-3B under UV light. nih.gov The development of novel composite photocatalysts, such as Ag/TiO₂/CNT, aims to improve photocatalytic activity by enhancing charge separation and increasing the surface area for dye adsorption. mdpi.com

Table 4: Semiconductor Photocatalysts for Reactive Dye Degradation

| Photocatalyst | Dye | Degradation/Decolorization Efficiency (%) | Conditions | Time | Reference |

|---|---|---|---|---|---|

| ZnO | Remazol Brilliant Blue R, Remazol Black B | ~100 (decolorization) | UV, Oxygenated | 60 min | nih.gov |

| TiO₂ | Brilliant Red | ~90 (decolorization) | UV, pH 2-3 | 20 min | researchgate.net |

| TiO₂ (with Electrolysis & Cavitation) | Reactive Brilliant Red X-3B | 97 (color removal), 71 (COD removal) | pH 6.3, 100 mg/L TiO₂ | 90 min | nih.gov |

| ZnS | Reactive Red X-3B | Excellent degradation | UV light | N/A | nih.gov |

Comparative Studies of Visible Light and UV-Light Induced this compound Photodegradation

The photodegradation of textile dyes, including those similar to this compound (RBR X-8B), is a widely researched area focusing on the efficacy of different light sources, primarily visible light and ultraviolet (UV) light, in conjunction with various photocatalysts. The choice of light source is a critical factor that significantly influences the degradation efficiency and rate.

UV light, with its higher energy, is capable of activating a wide range of semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), leading to the generation of highly reactive hydroxyl radicals (•OH) that can effectively break down the complex aromatic structure of azo dyes. For instance, studies on similar reactive dyes have shown that UV irradiation in the presence of a suitable photocatalyst can achieve high degradation rates. The mechanism involves the excitation of the photocatalyst's electrons from the valence band to the conduction band, creating electron-hole pairs that initiate the redox reactions responsible for dye degradation.

Comparative studies on various reactive dyes have demonstrated that the relative effectiveness of UV and visible light is highly dependent on the specific photocatalyst used, the dye's chemical structure, and the operational parameters of the treatment process, such as pH and catalyst dosage. For some systems, a synergistic effect is observed when both UV and visible light are utilized, suggesting that a broad-spectrum light source could be advantageous.

Integration of Photocatalysis with Other Treatment Technologies for this compound Removal

One effective integrated system is the combination of photocatalysis with micro-electrolysis . This process involves the use of iron-carbon micro-electrolysis, which can pre-treat the dye wastewater, breaking down the complex dye molecules into smaller, more biodegradable intermediates. These intermediates are then subjected to photocatalysis for further degradation. A study on the degradation of a similar dye, Reactive Brilliant Red X-3B, demonstrated a significant synergistic effect in a microwave electrodeless lamp UV photocatalysis (MWUV) integrated with iron-carbon micro-electrolysis (ME) system. The removal rate of the dye in the combined MWUV/ME system was 95%, which was substantially higher than the 56% achieved by MWUV alone and 62% by the ME system alone. nih.gov The formation of hydroxyl radicals in the photocatalytic process was identified as the primary contributor to the mineralization of the dye and its intermediates. nih.gov

Another promising integrated approach is the photo-Fenton-like process , which combines photocatalysis with a Fenton-like reaction (using a metal catalyst like Mn²⁺ and hydrogen peroxide, H₂O₂). Research on Reactive Brilliant Red X-3B has shown that a UV/Mn²⁺-H₂O₂ system exhibits a significant synergistic effect. mdpi.comresearchgate.net The apparent reaction rate constant for the combined system was found to be 2.6 times the sum of the individual UV/H₂O₂ and Mn²⁺/H₂O₂ systems, indicating a strong synergistic interaction that enhances the degradation of the dye. mdpi.comresearchgate.net

Adsorptive Removal of this compound

Adsorption is a widely employed and effective technique for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a diverse range of adsorbent materials.

Application of Novel Adsorbents for this compound Sequestration

Recent research has focused on the development of novel and low-cost adsorbents for the effective removal of reactive dyes like RBR X-8B. These materials often exhibit high surface areas and specific functional groups that enhance their adsorption capacity.

Clay-Based Composites: Clay minerals, such as attapulgite, when combined with biochar, have shown significant potential for the removal of similar reactive red dyes. A study on the adsorption of Reactive Brilliant Red X-3B using a clay-biochar composite from bagasse and natural attapulgite demonstrated a synergistic effect between the two components. The adsorption capacities followed the order of 1:3 clay–biochar > 1:5 clay–biochar > bagasse biochar > pure attapulgite, indicating that the composite material was more effective than its individual components. mdpi.comresearchgate.net

Biochar: Biochar, a carbonaceous material produced from the pyrolysis of biomass, is a promising adsorbent due to its porous structure and surface chemistry. The adsorption of various reactive dyes on biochar has been reported to be effective, with the process often following pseudo-second-order kinetics and fitting well with the Langmuir or Freundlich isotherm models. The modification of biochar, for instance by creating composites with clay, can further enhance its adsorption capacity for reactive dyes. mdpi.comresearchgate.net

Chitosan (B1678972): Chitosan, a biopolymer derived from chitin, is known for its excellent adsorption capabilities for various pollutants, including dyes. Its amine and hydroxyl functional groups provide active sites for binding with dye molecules. A study on a Ti(IV) functionalized chitosan molecularly imprinted polymer (Ti-CSMIP) for the removal of active brilliant red X-3B dye reported a maximum adsorption capacity of 161.1 mg/g at 293K. nih.gov This indicates that modified chitosan can be a highly effective adsorbent for this class of dyes.

Modified Biomass: Various forms of raw and modified biomass have been investigated as low-cost alternatives to conventional adsorbents. The chemical modification of biomass can introduce new functional groups or alter the surface properties to enhance dye uptake.

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| Clay-Biochar Composite (1:3) | Reactive Brilliant Red X-3B | 135.1 | mdpi.com |

| Ti(IV) Functionalized Chitosan MIP | Active Brilliant Red X-3B | 161.1 | nih.gov |

Surface Modification Strategies for Enhanced this compound Adsorption Capacity

To improve the adsorption performance of various materials for RBR X-8B, several surface modification strategies have been developed. These modifications aim to increase the surface area, introduce specific functional groups, and enhance the adsorbent's affinity for the dye molecules.

One key strategy is the creation of composite materials . As mentioned earlier, combining clay minerals with biochar leads to a synergistic effect, enhancing the adsorption capacity for reactive red dyes. mdpi.comresearchgate.net The modification of biochar with attapulgite was found to increase the presence of oxygen-containing functional groups on the surface, which likely contributes to the improved adsorption. mdpi.com

Functionalization with metal ions is another effective approach. The functionalization of a chitosan molecularly imprinted polymer with Ti(IV) as a Lewis acid demonstrated a significant enhancement in the adsorption of active brilliant red X-3B. nih.gov The Ti(IV) modification creates metal hydroxyl groups and a protonated surface in an aqueous solution, which facilitates the recognition and binding of the Lewis base dye molecule. nih.gov This type of targeted surface modification can lead to highly selective and efficient adsorbents.

Surfactant modification of clays is a common technique to change their surface properties from hydrophilic to organophilic, thereby increasing their affinity for organic pollutants like dyes. While not specifically tested on RBR X-8B in the provided context, this method has been shown to be effective for other reactive dyes.

These surface modification strategies offer a versatile toolkit for designing and fabricating advanced adsorbent materials with tailored properties for the efficient removal of this compound from wastewater.

Mechanistic Elucidation of Reactive Brilliant Red X 8b Transformation Processes

Identification and Characterization of Reactive Brilliant Red X-8B Degradation Intermediates and Byproducts

The degradation of this compound (also known as Reactive Red 11) results in the formation of various smaller and often colorless molecules. The specific intermediates and byproducts generated depend on the degradation method employed, such as photocatalysis, enzymatic treatment, or advanced oxidation processes.

In photocatalytic degradation processes, like those using a UV/Mn²⁺-H₂O₂ system, the complex structure of this compound is broken down. mdpi.com The initial attack often targets the chromophore, the part of the molecule responsible for its color. This leads to rapid decolorization as the azo bond (-N=N-) is cleaved. mdpi.comsemanticscholar.org Further degradation breaks down the aromatic rings. Through techniques like ion chromatography, an increase in inorganic ions such as Cl⁻, SO₄²⁻, and NO₃⁻ can be observed over time, indicating the mineralization of the dye. mdpi.com However, complete mineralization can be challenging, and some recalcitrant byproducts, like those containing the triazinyl group, may persist in the solution. mdpi.comsemanticscholar.org

Similarly, in three-dimensional biofilm electrode reactors, the degradation of Reactive Brilliant Red X-3B (a closely related dye) shows the initial breakdown of the azo bond to form aromatic amines like aniline (B41778) at the cathode. researchgate.net These intermediates are then further metabolized in the anode region into simpler molecules such as acids or aldehydes. researchgate.net

The table below summarizes some of the identified intermediates and byproducts from the degradation of similar reactive azo dyes, providing insight into the likely transformation products of this compound.

| Degradation Process | Identified Intermediates/Byproducts | Analytical Techniques Used |

| Photocatalysis (UV/Mn²⁺-H₂O₂) | Aromatic amines, Cl⁻, SO₄²⁻, NO₃⁻, triazinyl group-containing compounds | Ion Chromatography, UV-Vis Spectroscopy |

| Biofilm Electrode Reactor | Aniline, aromatic amines, organic acids, aldehydes | FTIR, UV-Vis Spectroscopy |

Investigation of Radical Generation and Reactive Species Involvement in Oxidation of this compound

The oxidation of this compound is largely driven by the generation of highly reactive radical species. Advanced oxidation processes (AOPs) are particularly effective because they generate these radicals in situ. mdpi.comsemanticscholar.org

The most significant radical involved in many AOPs is the hydroxyl radical (•OH) . mdpi.comsemanticscholar.org It is a powerful, non-specific oxidant capable of breaking down complex organic molecules. semanticscholar.org In systems like the photo-Fenton-like process (UV/Mn²⁺-H₂O₂), •OH is generated through the catalytic decomposition of hydrogen peroxide (H₂O₂) by manganese ions (Mn²⁺) and UV light. mdpi.com The synergistic effect of both UV and the catalyst significantly enhances the production of •OH radicals. mdpi.com

Superoxide (B77818) radicals (O₂•⁻) can also play a crucial role in the degradation process, as seen in some iron manganese oxide-activated bisulfite systems. nih.govacs.org In such systems, dissolved oxygen is vital for the formation of O₂•⁻. nih.govacs.org

In persulfate-based AOPs, sulfate (B86663) radicals (SO₄•⁻) are the primary oxidizing agents. mdpi.com These radicals, like •OH, have a high redox potential and are effective in degrading recalcitrant pollutants. mdpi.com However, the generation of both •OH and SO₄•⁻ can be inhibited by the presence of certain ions, such as high concentrations of sulfate, which can complex with the catalyst (e.g., Fe²⁺) and reduce the oxidation potential of the system. mdpi.com

The table below details the key reactive species and their roles in the oxidation of this compound and similar dyes.

| Reactive Species | Generating System | Role in Degradation |

| Hydroxyl Radical (•OH) | Photo-Fenton-like (UV/Mn²⁺-H₂O₂), Fenton (Fe²⁺/H₂O₂) | Primary oxidant, attacks and breaks the chromophore and aromatic rings. mdpi.comsemanticscholar.org |

| Superoxide Radical (O₂•⁻) | Iron manganese oxide/bisulfite | Important reactive oxygen species for degradation. nih.govacs.org |

| Sulfate Radical (SO₄•⁻) | Ferrous ion-activated persulfate | Oxidizes the dye; its generation can be inhibited by excess sulfate ions. mdpi.com |

Molecular Level Interactions Governing this compound Adsorption Phenomena

The removal of this compound from aqueous solutions through adsorption is governed by a variety of molecular-level interactions between the dye molecule and the adsorbent material. The nature and strength of these interactions depend on the properties of both the dye and the adsorbent, as well as the solution chemistry.

Electrostatic interaction is a significant driving force, especially when there is an electrostatic attraction between the charged surface of the adsorbent and the ionic dye molecules. nih.gov For instance, adsorbents with positively charged surfaces will readily attract the negatively charged sulfonate groups of the this compound molecule. scirp.orgmdpi.com The surface charge of many adsorbents is pH-dependent, influencing the extent of electrostatic interaction. scirp.orgpjoes.com

Pore filling is another key mechanism, particularly for porous adsorbents like activated carbon and biochar. mdpi.com The large surface area and porous structure of these materials provide ample sites for the dye molecules to be trapped.

Other important interactions include:

Hydrogen bonding: This can occur between functional groups on the adsorbent surface (e.g., hydroxyl groups) and the nitrogen or oxygen atoms in the dye molecule. mdpi.com

π-π interactions: These interactions can happen between the aromatic rings of the dye molecule and the graphitic structures present in adsorbents like biochar. mdpi.com

Ion exchange: In some cases, the dye anions can be exchanged with other anions present on the surface of the adsorbent.

The table below summarizes the primary adsorption mechanisms for this compound and similar dyes on different types of adsorbents.

| Adsorption Mechanism | Adsorbent Type | Description |

| Electrostatic Interaction | Clay-biochar composites, Chitosan (B1678972), Cucurbit[n]urils | Attraction between the negatively charged dye and a positively charged adsorbent surface. nih.govscirp.orgmdpi.com |

| Pore Filling | Activated Carbon, Biochar | Physical entrapment of dye molecules within the porous structure of the adsorbent. mdpi.com |

| Hydrogen Bonding | Clay-biochar composites | Formation of hydrogen bonds between functional groups on the adsorbent and the dye molecule. mdpi.com |

| π-π Interactions | Clay-biochar composites | Interactions between the aromatic systems of the dye and the adsorbent. mdpi.com |

| Ion Exchange | Modified Bentonite (B74815) | Exchange of dye anions with other anions on the adsorbent surface. pjoes.com |

Elucidation of Pathways for Enzymatic Cleavage and Azo Bond Reduction in this compound Biotransformation

The biotransformation of this compound, an azo dye, primarily involves the enzymatic cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color. frontiersin.orgnih.gov This reductive cleavage is the initial and crucial step in the decolorization process carried out by various microorganisms. frontiersin.orgnih.gov

The key enzymes involved in this process are azoreductases . frontiersin.orgjazindia.com These enzymes catalyze the reduction of the azo bond, typically using NADH or NADPH as an electron donor, leading to the formation of colorless aromatic amines. frontiersin.orgnih.gov Azoreductases can be found in a wide range of bacteria and some yeasts. jazindia.comnih.gov The efficiency of these enzymes can be influenced by their substrate specificity, which is dependent on the functional groups near the azo bond. frontiersin.org

In addition to azoreductases, other enzymes such as laccases and peroxidases can also contribute to the degradation of azo dyes, particularly in fungi. tandfonline.com These enzymes are often involved in the further breakdown of the aromatic amines produced from the initial azo bond cleavage. frontiersin.orgnih.gov

The table below outlines the key enzymes and their roles in the biotransformation of this compound and similar azo dyes.

| Enzyme | Microbial Source | Mechanism of Action | Resulting Products |

| Azoreductase | Bacteria (e.g., Pseudomonas, Bacillus), Yeasts | Reductive cleavage of the azo bond (-N=N-) using NADH/NADPH as an electron donor. frontiersin.orgjazindia.comnih.gov | Colorless aromatic amines. frontiersin.orgnih.gov |

| Laccase | Fungi (e.g., Trametes versicolor), Bacteria | Oxidation of aromatic amines and other phenolic compounds. tandfonline.com | Further degraded products. |

| Lignin Peroxidase | Fungi | Oxidation of a broad range of aromatic compounds. frontiersin.orgnih.gov | Further degraded products. |

Influence of Solution Chemistry on this compound Degradation Mechanisms

The degradation of this compound is significantly influenced by the chemistry of the solution, including pH, ionic strength, and the concentration of dissolved oxygen. These factors can affect the rate and efficiency of degradation by altering the surface charge of catalysts and adsorbents, the stability of the dye molecule, and the generation of reactive species.

pH: The pH of the solution plays a critical role in both adsorption and oxidation processes.

In adsorption , pH affects the surface charge of the adsorbent and the ionization state of the dye molecule. For example, the adsorption of reactive dyes onto chitosan is more effective at acidic pH (around 4) because the chitosan surface is positively charged, leading to strong electrostatic attraction with the anionic dye. scirp.org Conversely, with some modified bentonites, adsorption is enhanced in alkaline conditions due to reduced electrostatic repulsion. pjoes.com

In photocatalytic degradation , the rate can be pH-dependent. For instance, the degradation rate of some dyes increases with an increase in pH. researchgate.net However, in photo-Fenton-like systems, acidic conditions are often preferred as they keep the catalyst (like Mn²⁺) soluble and stabilize hydrogen peroxide. mdpi.com

Ionic Strength: The presence of salts in the solution can influence both adsorption and degradation.

In adsorption , increasing ionic strength can either enhance or decrease the adsorption capacity depending on the specific system. For some systems, an increase in salt concentration can compress the electrical double layer, reducing the electrostatic repulsion between the dye and the adsorbent surface, thereby increasing adsorption. researchgate.net In other cases, the ions from the salt can compete with the dye molecules for active sites on the adsorbent, leading to a decrease in adsorption. scirp.org

In photocatalytic degradation , the effect of ionic strength can be complex. The presence of certain ions, like chloride, can have a negative impact on photocatalytic efficiency, while others may have a negligible or even slightly positive effect. acs.org High concentrations of sulfate ions can inhibit persulfate-based oxidation by complexing with the iron catalyst. mdpi.com

Dissolved Oxygen: Dissolved oxygen is a crucial factor in many oxidation processes.

In photocatalytic oxidation , dissolved oxygen can act as an electron scavenger, preventing the recombination of electron-hole pairs and promoting the formation of superoxide radicals (O₂•⁻), which contribute to the degradation process. nih.govacs.orgnih.gov Insufficient dissolved oxygen can lead to incomplete mineralization of the dye, even if decolorization occurs. nih.gov

In enzymatic degradation , the requirement for oxygen depends on the specific pathway. The initial reductive cleavage of the azo bond by azoreductases is an anaerobic process. frontiersin.org However, the subsequent degradation of the resulting aromatic amines is often an aerobic process. frontiersin.org

The table below summarizes the effects of key solution chemistry parameters on the degradation of this compound.

| Parameter | Effect on Adsorption | Effect on Oxidation |

| pH | Influences surface charge of adsorbent and dye ionization. Optimal pH varies with the adsorbent. scirp.orgpjoes.com | Affects catalyst solubility and stability of oxidants. Optimal pH depends on the specific AOP. mdpi.comresearchgate.net |

| Ionic Strength | Can enhance or decrease adsorption depending on the system and the specific ions present. scirp.orgresearchgate.net | Can inhibit degradation by scavenging radicals or deactivating catalysts, or have minimal effect. mdpi.comacs.org |

| Dissolved Oxygen | Not a primary factor. | Crucial for generating reactive oxygen species in many photocatalytic and some chemical oxidation processes. nih.govacs.orgnih.gov |

Kinetic, Isotherm, and Thermodynamic Investigations of Reactive Brilliant Red X 8b Removal

Kinetic Modeling of Reactive Brilliant Red X-8B Degradation

There is no available data from studies modeling the degradation kinetics of this compound using Pseudo-First-Order, Pseudo-Second-Order, or Zero-Order models.

Adsorption Isotherm Models for this compound Uptake

No research could be found that applies Langmuir, Freundlich, Temkin, or Dubinin-Radushkevich isotherm models to the adsorption of this compound.

Material Synthesis and Characterization for Reactive Brilliant Red X 8b Remediation

Fabrication Techniques for Novel Adsorbents and Photocatalysts Targeting Reactive Brilliant Red X-8B

The creation of effective remediation materials relies on precise synthesis methods that control their physicochemical properties. Various techniques are employed to produce adsorbents and photocatalysts with high surface areas, tailored pore structures, and specific surface chemistries to maximize the removal of reactive dyes.

Hydrothermal and Solvothermal Synthesis: These are common methods for producing crystalline porous materials like Metal-Organic Frameworks (MOFs). For instance, MIL-101(Cr), a chromium-based MOF, is synthesized by heating a mixture of a chromium salt (e.g., Chromium (III) nitrate (B79036) nonahydrate) and an organic linker (e.g., terephthalic acid) in water or another solvent within a Teflon-lined autoclave. mdpi.comuitm.edu.mymdpi.com This process yields materials with exceptionally high porosity and surface area, making them excellent candidates for dye adsorption. mdpi.com Variations of this method include additive-free approaches conducted at lower temperatures (e.g., 160 °C) to control the morphology of the resulting crystals, which can enhance dye adsorption performance. mdpi.comresearchgate.net Composites such as Graphene Oxide/MIL-101(Fe) are also prepared via a one-pot solvothermal method to combine the properties of both materials. nih.gov

Sol-Gel Method: This technique is widely used for synthesizing materials like organic and carbon aerogels, as well as titanium dioxide (TiO₂) based photocatalysts. nih.govmdpi.com For aerogels, the process involves the polymerization of monomers (like resorcinol (B1680541) and formaldehyde) in a solution to form a "sol" (a colloidal suspension), which then gels into a solid network. Subsequent drying steps produce a highly porous, low-density aerogel. nih.gov For photocatalysts, a precursor such as titanium isopropoxide is hydrolyzed to form a sol, which is then dip-coated onto a substrate and calcined to produce a crystalline TiO₂ film. mdpi.com

Co-precipitation and Doping: This method is used to create modified photocatalysts that are active under visible light. Nitrogen-doped TiO₂ (N-doped TiO₂) can be synthesized by a simple co-precipitation of a nitrogen source, like tri-thiocyanuric acid, with a commercial TiO₂ powder (like P25), followed by heat treatment. mdpi.com This process introduces nitrogen atoms into the TiO₂ lattice, which narrows the material's bandgap and allows it to absorb visible light, thereby enhancing its photocatalytic activity for dye degradation. mdpi.comrsc.org

Pyrolysis of Biomass: This technique is used to create biochar-based adsorbents. Clay-biochar composites, for example, are fabricated by pyrolyzing a mixture of biomass (such as bagasse) and natural clay (like attapulgite) under limited oxygen conditions. mdpi.com This process converts the organic biomass into a carbon-rich, porous material, while the clay provides additional active sites and stability. mdpi.com

Table 1: Summary of Fabrication Techniques

| Fabrication Technique | Material Produced | Key Process Details | Target Application |

|---|---|---|---|

| Hydrothermal/Solvothermal | MIL-101(Cr), GO/MIL-101(Fe) | Reaction of metal salts and organic linkers in a sealed vessel at elevated temperature and pressure. mdpi.commdpi.comnih.gov | Adsorption |

| Sol-Gel Method | Carbon Aerogels, TiO₂/Xanthan Gum | Formation of a colloidal suspension (sol) that gels into a solid network, followed by drying/calcination. nih.govmdpi.com | Adsorption, Photocatalysis |

| Co-precipitation/Doping | N-doped TiO₂ | Precipitation of a nitrogen source with TiO₂ powder, followed by calcination to incorporate nitrogen into the crystal lattice. mdpi.com | Photocatalysis |

| Pyrolysis | Clay-Biochar Composites | Thermal decomposition of biomass mixed with clay in an oxygen-limited environment. mdpi.com | Adsorption |

Advanced Characterization Techniques for this compound Treatment Materials

To understand the efficacy of synthesized materials, a suite of advanced characterization techniques is employed. These methods provide detailed information about the morphology, structure, composition, and surface properties of the adsorbents and photocatalysts, which are essential for optimizing their performance.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, particle shape, and porous structure of the materials. researchgate.netresearchgate.net For instance, SEM images can reveal the octahedral crystal structure of MIL-101(Cr) or the fibrous, porous nature of biochar composites. researchgate.netmdpi.com After dye adsorption, SEM can show changes in the surface texture, such as the blocking of pores, providing visual evidence of the remediation process. researchgate.net

X-ray Diffraction (XRD): XRD analysis is crucial for determining the crystalline structure and phase purity of the synthesized materials. acs.org It can confirm the successful formation of the desired crystal lattice, such as the anatase phase in TiO₂ photocatalysts, and ensure that no undesirable phases are present. mdpi.com XRD patterns are also used to verify the structural integrity of materials like MOFs after synthesis and use. iwaponline.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present on the surface of the material. scispace.comnih.gov By analyzing the vibrational spectra, researchers can identify groups like hydroxyl (-OH) and carboxyl (-COOH) that act as active sites for dye adsorption. researchgate.net FTIR can also confirm the presence of the dye on the adsorbent surface after treatment by detecting characteristic peaks of the dye molecule, such as the -N=N- stretching of the azo group. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical (oxidation) states of the elements on the material's surface. tandfonline.com For N-doped TiO₂, XPS is used to confirm the successful incorporation of nitrogen into the TiO₂ lattice and to identify its chemical state (e.g., substitutional or interstitial nitrogen), which is critical for its photocatalytic activity. researchgate.netacs.org

Zeta Potential Analysis: This technique measures the surface charge of the material particles in a colloidal suspension as a function of pH. rsc.org The zeta potential is a key indicator of the electrostatic interactions between the adsorbent/photocatalyst and the dye molecules. rsc.org Since this compound is an anionic dye, materials with a positive surface charge (often at acidic pH) will exhibit stronger electrostatic attraction, leading to enhanced adsorption. researchgate.netmdpi.com

N₂ Sorption Isotherms (BET Analysis): Nitrogen adsorption-desorption measurements are used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution of the materials. nih.gov A high specific surface area and well-developed porosity are generally desirable for adsorbents, as they provide more active sites for dye molecules to bind. acs.orgmdpi.com

Table 2: Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to Remediation Performance |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and porosity. researchgate.net | A porous structure with high surface area provides more sites for dye interaction. |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity. acs.org | Confirms the synthesis of the correct, active crystalline phase (e.g., anatase TiO₂). mdpi.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Surface functional groups. scispace.com | Identifies active sites responsible for binding dye molecules. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states. tandfonline.com | Confirms successful doping and identifies the chemical nature of dopants. acs.org |

| Zeta Potential Analysis | Surface charge at different pH values. rsc.org | Determines the strength of electrostatic attraction/repulsion with anionic dye molecules. mdpi.com |

| N₂ Sorption Isotherms (BET) | Specific surface area, pore volume, and size distribution. nih.gov | High surface area and porosity generally correlate with higher adsorption capacity. mdpi.com |

Correlation of Material Properties with this compound Remediation Performance

The ultimate goal of material synthesis and characterization is to establish a clear link between the material's properties and its effectiveness in dye removal. By understanding these correlations, materials can be rationally designed for superior performance.

Surface Area and Porosity: For adsorbents, a high specific surface area and large pore volume are paramount. Materials like MIL-101(Cr) and activated carbon aerogels, with BET surface areas that can exceed 3000 m²/g, exhibit high adsorption capacities because they offer a greater number of available sites for dye molecules to attach. mdpi.commdpi.comnih.gov The adsorption process is often described by models like the Langmuir isotherm, which relates the uptake capacity to the availability of monolayer adsorption sites. nih.gov

Surface Chemistry and Electrostatic Interactions: The chemical nature of the adsorbent surface dictates its interaction with the dye. FTIR analysis identifies functional groups that can form hydrogen bonds or other interactions with the dye molecule. mdpi.com More importantly, for anionic dyes like Reactive Brilliant Red, the surface charge, determined by Zeta Potential analysis, is critical. Adsorption is typically favored at pH values below the material's point of zero charge, where the surface is positively charged, leading to strong electrostatic attraction with the negatively charged sulfonate groups of the dye. mdpi.commdpi.com

Crystallinity and Band Gap in Photocatalysis: For photocatalysts like TiO₂, performance is linked to crystallinity and electronic properties. A well-defined crystalline structure, confirmed by XRD, is necessary for efficient electron-hole pair generation and transport. mdpi.com The key to enhancing performance for visible-light active dyes is to lower the material's band gap. Doping TiO₂ with nitrogen, as confirmed by XPS and UV-Vis DRS, creates new energy levels that allow the material to be excited by visible light photons. mdpi.com This extends the usable portion of the solar spectrum, significantly increasing the degradation rate of the dye compared to undoped TiO₂. mdpi.comsemanticscholar.org The reduction in charge recombination, often observed via photoluminescence (PL) spectroscopy, also correlates directly with higher photocatalytic efficiency. mdpi.com

Table 3: Correlation of Material Properties with Dye Removal Performance

| Material Property | Characterization Technique | Effect on Performance | Research Finding Example |

|---|---|---|---|

| High Specific Surface Area | N₂ Sorption (BET) | Increases the number of active sites available for adsorption, leading to higher uptake capacity. mdpi.com | Spherical MIL-101(Cr) with a high BET surface area (3021 m²/g) showed excellent adsorption capacity for dyes. mdpi.comresearchgate.net |

| Positive Surface Charge | Zeta Potential Analysis | Enhances electrostatic attraction with the anionic sulfonate groups of the reactive dye, increasing adsorption efficiency. mdpi.com | The adsorption of anionic dyes on various materials increases at lower pH values where the surface is protonated and positively charged. mdpi.commdpi.com |

| Presence of Functional Groups | FTIR Spectroscopy | Enables specific interactions such as π-π stacking and hydrogen bonding between the adsorbent and dye molecules. mdpi.com | The adsorption mechanism for dyes on MIL-101(Cr) is attributed partly to π-π interactions between the dye's aromatic rings and the adsorbent's benzene (B151609) rings. mdpi.com |

| Narrowed Band Gap | UV-Vis DRS, XPS | Allows the photocatalyst to absorb visible light, generating more electron-hole pairs for dye degradation under solar irradiation. mdpi.com | N-doped TiO₂ exhibited a significant red-shift in its absorption edge, resulting in enhanced photocatalytic activity under visible light. mdpi.com |

| Crystalline Structure | XRD | A well-defined, pure crystalline phase (e.g., anatase) is crucial for optimal photocatalytic activity. mdpi.com | The combination of photocatalysis and biodegradation using a g-C3N4-P25 composite effectively removed Reactive Brilliant Red X-3B with 94% efficiency. researchgate.net |

Analytical Methodologies for Monitoring Reactive Brilliant Red X 8b and Its Transformation Products

Spectrophotometric Analysis of Reactive Brilliant Red X-8B Decolorization (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary and widely used technique for monitoring the decolorization of this compound in aqueous solutions. This method is based on the principle that the dye molecule absorbs light at specific wavelengths in the visible and ultraviolet regions of the electromagnetic spectrum, which is directly related to its concentration. The chromophoric groups in the dye, particularly the azo linkages (-N=N-), are responsible for its characteristic color and show strong absorbance at specific wavelengths. polyu.edu.hkrsc.org

The decolorization process is monitored by measuring the decrease in the absorbance of the dye solution at its maximum absorption wavelength (λmax). For this compound, characteristic absorption peaks are observed in the visible region, typically around 512 nm and 538 nm, which are attributed to the conjugated structure of the molecule that imparts the red color. rsc.orgsemanticscholar.org Additional peaks in the UV region, for instance at 236 nm, 285 nm, and 329 nm, correspond to the benzene (B151609) and other aromatic rings within the dye's structure. rsc.orgsemanticscholar.org

During treatment, the breakdown of the chromophore, often through the cleavage of the azo bond, leads to a decrease in the intensity of the absorption peaks in the visible spectrum. rsc.orgsemanticscholar.org This reduction in absorbance over time is used to calculate the decolorization efficiency. Complete disappearance of the peaks in the visible range indicates the destruction of the color-imparting structure of the dye. semanticscholar.org However, the persistence or appearance of new peaks in the UV region can signify the formation of intermediate aromatic compounds, indicating that complete mineralization has not been achieved. semanticscholar.orgmdpi.com

Table 1: UV-Vis Spectral Data for this compound

| Wavelength (nm) | Corresponding Molecular Moiety |

|---|---|

| 538 | Azo Bond and Conjugated System |

| 512 | Azo Bond and Conjugated System |

| 329 | Aromatic Rings |

| 285 | Benzene Ring |

| 236 | Benzene Ring |

Data sourced from multiple studies. rsc.orgsemanticscholar.org

The decolorization efficiency can be quantified using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution at λmax, and Aₜ is the absorbance at time 't'.

Studies have shown that various advanced oxidation processes (AOPs) and biological treatments effectively decolorize this compound, as confirmed by UV-Vis spectroscopy. For instance, in a photo-Fenton-like process, the characteristic absorption peaks at 512 nm and 538 nm were observed to diminish and completely disappear after 60 minutes of reaction, indicating the cleavage of the chromogenic group. semanticscholar.org Similarly, a weak magnetic field-enhanced Fenton-like system also demonstrated the disappearance of these peaks, confirming the destruction of the dye's conjugated structure. rsc.org

Chromatographic Techniques for Separation and Identification of this compound Metabolites (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

While UV-Vis spectroscopy confirms decolorization, it does not provide detailed information about the intermediate and final degradation products. For this purpose, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods separate the complex mixture of compounds in the treated effluent, allowing for their identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile and thermally unstable compounds, which is often the case for the metabolites of azo dyes. In the analysis of this compound degradation, HPLC is used to track the disappearance of the parent dye peak and the emergence of new peaks corresponding to its metabolites. nih.govoup.com By comparing the retention times of the peaks with known standards, some of the degradation products can be identified. The use of a photodiode array (PDA) detector with HPLC can provide UV-Vis spectra of the separated compounds, aiding in their preliminary identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another crucial technique, particularly for identifying volatile and semi-volatile degradation products. plos.orgmdpi.com After extraction from the treated effluent, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and affinity for the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each compound. This spectrum is a unique fingerprint that can be compared against spectral libraries (like the NIST library) for positive identification of the metabolites. nih.gov

Studies on the degradation of this compound and similar azo dyes have utilized GC-MS to identify various intermediate products. For example, in a study using a constructed wetland-microbial fuel cell system for X-3B degradation, GC-MS analysis of the effluent identified several intermediate products, including ketones, amines, and esters, indicating the cleavage of the azo bond and the formation of smaller molecules. mdpi.com Similarly, the degradation of other reactive dyes has been shown to produce metabolites like aniline (B41778) and phenol (B47542) derivatives. plos.org

Table 2: Identified Intermediate Products from the Degradation of Reactive Brilliant Red X-3B using GC-MS

| Compound Type | Chemical Formula |

|---|---|

| Ketone | C17H24O3 |

| Ketone | C9H14O3 |

| Ketone | C10H20O |

| Amine | C8H17N |

| Amine | C7H14N2 |

| Ester | C18H26O4 |

| Ester | C9H9NO |

| Ester | C11H15NO2 |

| Ester | C20H35NO4 |

| Other | C9H9N |

| Other | C6H4C12 |

| Other | C16H32O3S |

Data from a study on Reactive Brilliant Red X-3B degradation. mdpi.com

The general procedure for GC-MS analysis of dye degradation products involves:

Extraction of the metabolites from the aqueous sample, often using a solvent like ethyl acetate (B1210297) or through solid-phase extraction (SPE). nih.govportlandpress.com

Concentration of the extract. mdpi.com

Injection of the sample into the GC-MS system.

Separation of compounds in the GC column under a specific temperature program. nih.govmdpi.com

Detection and identification of the compounds by the mass spectrometer and comparison with spectral libraries. nih.gov

Assessment of Overall Organic Carbon Reduction in this compound Treated Effluents (Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis)

Total Organic Carbon (TOC) analysis directly measures the total amount of carbon bound in organic compounds. A decrease in TOC indicates the conversion of organic carbon to inorganic carbon (like CO₂), signifying mineralization. The TOC removal rate is a direct measure of the degree of mineralization of the dye solution. semanticscholar.orgmdpi.com For instance, in a photo-Fenton-like treatment of Reactive Brilliant Red X-3B, the TOC removal rate reached 56.45% after 120 minutes, indicating significant mineralization of the dye and its intermediates. semanticscholar.orgmdpi.com Similarly, a weak magnetic field-enhanced Fenton-like system achieved a TOC removal rate of 59.49% in one hour for X-3B. rsc.org

The presence of certain reagents used in the treatment process, such as excess hydrogen peroxide in AOPs, can interfere with COD measurements, potentially leading to an overestimation of the organic content. semanticscholar.orgmdpi.com Therefore, it is often beneficial to use both TOC and COD analyses to get a comprehensive understanding of the mineralization process.

Table 3: Comparison of TOC and COD Removal in Different Treatment Processes for Reactive Dyes

| Treatment Process | Dye | TOC Removal (%) | COD Removal (%) | Reference |

|---|---|---|---|---|

| Photo-Fenton-like (UV/Mn²⁺-H₂O₂) | Reactive Brilliant Red X-3B | 56.45 | Not Reported | semanticscholar.orgmdpi.com |

| Weak Magnetic Field-Enhanced Fenton-like | Reactive Brilliant Red X-3B | 59.49 | Not Reported | rsc.org |

| Electrochemical Treatment | Industrial Azo Dye Effluent | Not Reported | 81 | acs.org |

Sustainability and Practical Considerations in Reactive Brilliant Red X 8b Remediation

Reusability and Regeneration Studies of Adsorbents and Catalysts for Reactive Brilliant Red X-3B Removal

A critical factor for the economic feasibility and sustainability of remediation processes is the ability to regenerate and reuse the adsorbents and catalysts involved. Numerous studies have demonstrated the successful regeneration of materials used in the removal of Reactive Brilliant Red X-3B.

Clay-biochar composites have shown stable adsorption capacity for the dye over five consecutive cycles after being regenerated with a methanol (B129727) solution. mdpi.com Similarly, a polycyclodextrin-modified magnetic cationic hydrogel maintained a high residual adsorption capacity of over 892.7 mg/g after five regeneration-reuse cycles. nih.gov Another study found that a composite modified bentonite (B74815) could be effectively reused, retaining over 60% of its adsorption percentage after six cycles. researchgate.net The functionalization of materials has also proven effective, with LDHMgAl-functionalized pine sawdust biochar showing more than 81.2% reuse efficiency after three cycles. nih.gov Likewise, regeneration experiments with a Ti(IV) functionalized chitosan (B1678972) molecularly imprinted polymer suggest its potential as a reusable sorbent. nih.gov

In the realm of photocatalysis, a molecular sieve loaded with nano-TiO2 (Ti/F) was found to be stable and reusable, although a gradual decrease in removal rate was observed with each cycle. deswater.com For metal oxide adsorbents like NiO nanosheets, a key advantage over activated carbon is the ability to combust the adsorbed dye, allowing the adsorbent to be reused. nih.gov Modified biochars, such as those treated with sulfur and boron, have also demonstrated high regeneration potential, keeping 60–67% of their removal capacity after seven cycles. diva-portal.orgdiva-portal.org

Table 1: Regeneration and Reusability of Various Adsorbents/Catalysts for Reactive Brilliant Red X-3B Removal

| Adsorbent/Catalyst | Regeneration Method | Reusability Findings | Source(s) |

|---|---|---|---|

| Clay-Biochar Composites | Methanol washing | Stable adsorption capacity over 5 cycles. | mdpi.com |

| Polycyclodextrin-Modified Magnetic Cationic Hydrogel | Not specified | Residual adsorption capacity > 892.7 mg/g after 5 cycles. | nih.gov |

| Composite Modified Bentonite | Not specified | Adsorptive percentage > 60% after 6 cycles. | researchgate.net |

| LDHMgAl-Functionalized Pine Sawdust Biochar | Not specified | Reuse efficiency > 81.2% after 3 cycles. | nih.gov |

| Molecular Sieve with nano-TiO2 (Ti/F) | Not specified | Stable and reusable; removal rate decreases with cycles. | deswater.com |

| NiO Nanosheets | Combustion of adsorbate | Adsorbent can be reused after combustion. | nih.gov |

Optimization of Process Parameters for Efficient Reactive Brilliant Red X-3B Removal (e.g., concentration, temperature, catalyst/adsorbent dosage, contact time)

The efficiency of removing Reactive Brilliant Red X-3B is highly dependent on the optimization of various process parameters. Adjusting these factors is crucial for maximizing removal rates while minimizing operational costs.

Initial Dye Concentration: The initial concentration of the dye in the wastewater significantly impacts removal efficiency. Generally, as the initial concentration of Reactive Brilliant Red X-3B increases, the removal efficiency decreases. neptjournal.comsemanticscholar.orgrsc.org This is often attributed to the saturation of active sites on the adsorbent or a limited amount of oxidizing agents like hydroxyl radicals for a fixed catalyst dosage. neptjournal.comsemanticscholar.orgmdpi.com For example, using rice wine lees as an adsorbent, the removal rate dropped from 96.9% at a 20 mg/L concentration to 73.6% at 80 mg/L. neptjournal.com

Temperature: Temperature can have a varied effect on the remediation process. For some systems, increasing the temperature enhances the removal rate. scientific.netascelibrary.orgresearchgate.net In the degradation using a CuO/γ-Al2O3 catalyst, the rate increased significantly with temperatures rising from 25°C to 45°C. researchgate.net Similarly, for novel coagulants BWD-01 and MD-04, color removal efficiency improved as the temperature rose to 40°C. scientific.net However, other studies have found an optimal temperature range, beyond which the efficiency may not increase significantly. deswater.com For the biosorption of a similar reactive red dye, the highest capacities were achieved at 45°C. nih.gov

Catalyst/Adsorbent Dosage: The dosage of the catalyst or adsorbent is a key parameter. An increase in dosage typically leads to a higher removal rate due to the availability of more surface area and active sites for adsorption or reaction. neptjournal.comrsc.orgascelibrary.orgnih.gov For instance, the removal rate of the dye increased with higher dosages of rice wine lees. neptjournal.com In a weak magnetic field-enhanced Fenton-like system, increasing the zero-valent iron (ZVI) dosage from 0.25 g/L to 1.0 g/L significantly boosted the removal from 4.5% to 95.1% in 20 minutes. nih.gov However, an excessive dosage can sometimes lead to a decrease in efficiency, possibly due to the scavenging of radicals by the excess catalyst particles. nih.gov

Contact Time: The duration of contact between the dye solution and the removal agent is crucial. The removal efficiency generally increases with contact time until an equilibrium state is reached, after which the rate of removal slows down or stops. mdpi.comresearchgate.netpjoes.com For clay-biochar composites, adsorption of the dye increased with time, eventually reaching a plateau. mdpi.com Studies on biosorption processes have also identified optimal contact times of several hours to achieve maximum dye removal. nih.gov

pH: The pH of the solution is one of the most influential factors in the remediation of Reactive Brilliant Red X-3B. neptjournal.comsemanticscholar.orgrsc.orgscientific.net The optimal pH varies depending on the specific treatment system. For adsorption by rice wine lees, performance decreased as the pH increased. neptjournal.com In contrast, a photo-Fenton-like system (UV/Mn2+-H2O2) achieved optimal degradation at a pH of 6. semanticscholar.orgmdpi.com For a ZVI/H2O2 system, the optimal pH was found to be 4.0, with a weak magnetic field extending the effective pH range. rsc.orgnih.gov Coagulation with the agent MD-04 showed high efficiency (>80%) across a broad pH range of 3 to 9. scientific.net